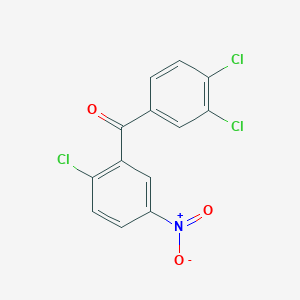![molecular formula C10H9BrCl3NO2 B5197411 methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate, commonly known as BPMC, is a synthetic chemical compound that has been widely used in scientific research. It is a carbamate insecticide that belongs to the family of N-methyl carbamates. The compound has been found to have various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate involves the inhibition of AChE activity. The compound binds irreversibly to the active site of AChE, leading to the formation of a stable carbamylated enzyme complex. This complex prevents the normal degradation of ACh, leading to an accumulation of the neurotransmitter in the synaptic cleft. The overstimulation of cholinergic receptors can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate has been found to have various biochemical and physiological effects. The overstimulation of cholinergic receptors can lead to symptoms such as tremors, convulsions, and respiratory failure. The compound has also been found to have effects on the immune system, with studies showing that it can suppress the immune response. Additionally, BPMC has been found to have effects on the cardiovascular system, with studies showing that it can cause vasodilation and hypotension.
実験室実験の利点と制限
One advantage of using methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate in lab experiments is its high potency as an inhibitor of AChE activity. This allows for the efficient and effective inhibition of the enzyme in various experimental setups. Additionally, BPMC has a well-established synthesis method, making it readily available for use in scientific research.
One limitation of using BPMC in lab experiments is its toxicity. The compound has been found to have a high acute toxicity in animals, making it potentially dangerous to handle. Additionally, the irreversible inhibition of AChE activity can lead to long-lasting effects, making it difficult to control the duration of the inhibition.
将来の方向性
For the use of BPMC in scientific research include the development of new AChE inhibitors, investigation of its effects on the immune and cardiovascular systems, and its use as a tool for studying the cholinergic system.
合成法
The synthesis of methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate involves the reaction between 4-bromophenylisocyanate and 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents. This synthesis method has been well established and is widely used in the production of BPMC for scientific research purposes.
科学的研究の応用
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate has been extensively used in scientific research as an inhibitor of acetylcholinesterase (AChE) activity. AChE is an enzyme that is responsible for the degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. BPMC has been found to inhibit the activity of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This overstimulation can lead to various physiological and biochemical effects.
特性
IUPAC Name |
methyl N-[1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3NO2/c1-17-9(16)15-8(10(12,13)14)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNFMSHKFSJQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)Br)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)

![2,2'-[1,2-ethanediylbis(thio)]bis[N-(1-phenylethyl)acetamide]](/img/structure/B5197347.png)
![2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5197353.png)
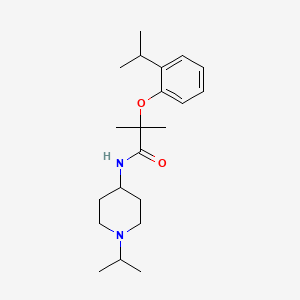
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![2,2'-methylenebis(3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5197378.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)

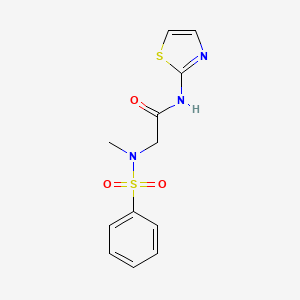
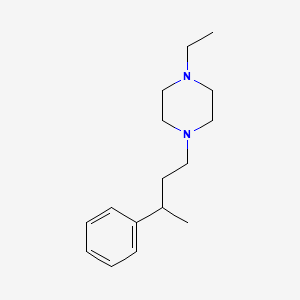
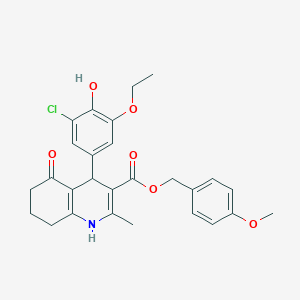
![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)
